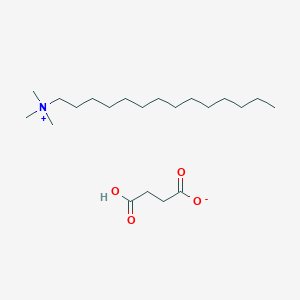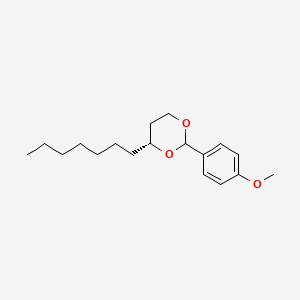![molecular formula C24H26O3 B12575426 2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one CAS No. 195440-21-2](/img/structure/B12575426.png)
2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one is a chemical compound with the molecular formula C24H26O3 and a molecular weight of 362.461 g/mol . This compound is known for its unique structure, which includes two hydroxy-dimethylphenyl groups attached to a cyclohexanone core. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one typically involves the condensation of cyclohexanone with 4-hydroxy-3,5-dimethylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Aplicaciones Científicas De Investigación
2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one is largely dependent on its chemical structure. The hydroxy groups can participate in hydrogen bonding and other interactions, while the cyclohexanone core can engage in various chemical reactions. These interactions and reactions can influence the compound’s biological activity and its effectiveness in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-hydroxy-3,5-dimethylphenyl)sulfone: Similar structure but contains a sulfone group instead of a cyclohexanone core.
4-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one: Contains a triazine ring instead of a cyclohexanone core.
Uniqueness
2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one is unique due to its specific combination of hydroxy-dimethylphenyl groups and a cyclohexanone core. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
195440-21-2 |
|---|---|
Fórmula molecular |
C24H26O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2,6-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C24H26O3/c1-14-8-18(9-15(2)22(14)25)12-20-6-5-7-21(24(20)27)13-19-10-16(3)23(26)17(4)11-19/h8-13,25-26H,5-7H2,1-4H3 |
Clave InChI |
PYUPALDQNAYFNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C=C2CCCC(=CC3=CC(=C(C(=C3)C)O)C)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)](/img/structure/B12575362.png)
![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)
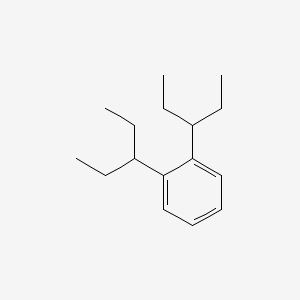
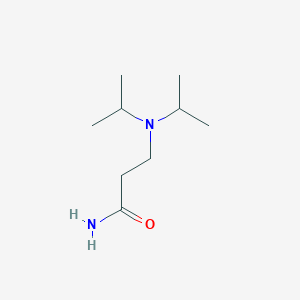
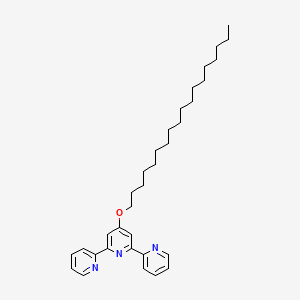
![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)
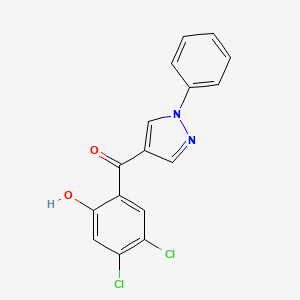
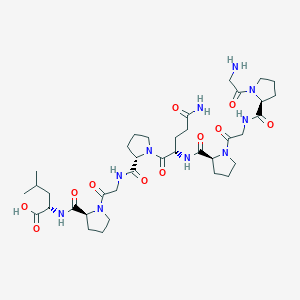
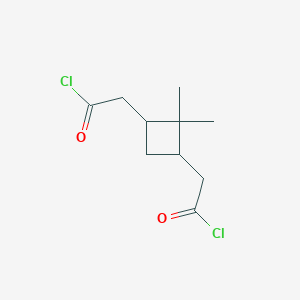
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
